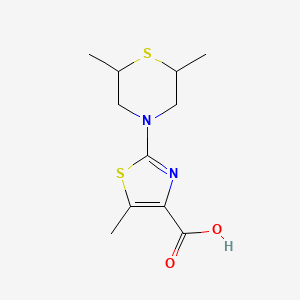![molecular formula C14H18ClNO3 B6646677 2-[[(4-Chlorobenzoyl)amino]methyl]-2-ethylbutanoic acid](/img/structure/B6646677.png)
2-[[(4-Chlorobenzoyl)amino]methyl]-2-ethylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[(4-Chlorobenzoyl)amino]methyl]-2-ethylbutanoic acid, commonly known as Etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first introduced in the market in 1986 and has since become a popular choice among healthcare providers due to its effectiveness and low incidence of adverse effects.
作用机制
Etodolac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are chemicals that are involved in the inflammatory response and are responsible for causing pain and swelling. By inhibiting COX, Etodolac reduces the production of prostaglandins, thereby reducing inflammation and relieving pain.
Biochemical and Physiological Effects
Etodolac has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-alpha), in the synovial fluid of patients with rheumatoid arthritis. It has also been found to reduce the levels of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of cartilage in joints. Etodolac has been shown to have a low incidence of adverse effects, with gastrointestinal side effects being the most common.
实验室实验的优点和局限性
Etodolac has several advantages for use in lab experiments. It has a high degree of selectivity for COX-2, which is the isoform of COX that is responsible for the production of prostaglandins in response to inflammation. This makes it a useful tool for studying the role of COX-2 in the inflammatory response. However, Etodolac has some limitations for use in lab experiments, including its relatively short half-life and the need for specialized equipment for its synthesis.
未来方向
There are several future directions for research on Etodolac. One area of interest is the potential use of Etodolac in the treatment of cancer. Further research is needed to investigate the mechanisms underlying its anti-cancer properties and to determine its efficacy in clinical trials. Another area of interest is the development of new formulations of Etodolac that can improve its bioavailability and reduce its incidence of adverse effects. Finally, research is needed to investigate the role of Etodolac in the inflammatory response and its potential use in the treatment of other inflammatory conditions.
合成方法
Etodolac can be synthesized by the reaction of 4-chlorobenzoyl chloride with methyl 2-ethylbutyrate, followed by the reaction of the resulting intermediate with ammonia. The final product is obtained after purification through recrystallization. The synthesis of Etodolac is a complex process that requires careful attention to detail and the use of specialized equipment.
科学研究应用
Etodolac has been extensively studied for its therapeutic potential in various medical conditions, including osteoarthritis, rheumatoid arthritis, and acute pain. It has also been investigated for its potential use in cancer therapy, as it has been found to possess anti-cancer properties. Etodolac has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in this field.
属性
IUPAC Name |
2-[[(4-chlorobenzoyl)amino]methyl]-2-ethylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-3-14(4-2,13(18)19)9-16-12(17)10-5-7-11(15)8-6-10/h5-8H,3-4,9H2,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYKUNSAZQQLFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNC(=O)C1=CC=C(C=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-bromo-2-methoxy-N-[2-(propylamino)ethyl]benzamide](/img/structure/B6646602.png)
![N-[2-methyl-1-(pyrazolo[1,5-a]pyrimidin-5-ylamino)propan-2-yl]methanesulfonamide](/img/structure/B6646608.png)
![2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid](/img/structure/B6646618.png)









![3-[(4-Fluoro-3-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B6646683.png)
![2-[(Cycloheptanecarbonylamino)methyl]-2-ethylbutanoic acid](/img/structure/B6646690.png)
